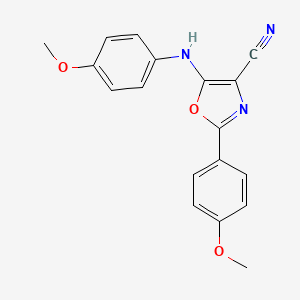

5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Description

5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic oxazole derivative characterized by two para-methoxy-substituted aromatic groups: a 4-methoxyanilino moiety at position 5 and a 4-methoxyphenyl group at position 2 of the oxazole ring.

Properties

CAS No. |

613651-34-6 |

|---|---|

Molecular Formula |

C18H15N3O3 |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

5-(4-methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C18H15N3O3/c1-22-14-7-3-12(4-8-14)17-21-16(11-19)18(24-17)20-13-5-9-15(23-2)10-6-13/h3-10,20H,1-2H3 |

InChI Key |

QZTRFKCNOMGWIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |

solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the necessary precursors. One common method involves the reaction of 4-methoxyaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the oxazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that oxazole derivatives can possess significant antibacterial and antifungal properties. For instance, the compound has been evaluated for its effectiveness against various strains of bacteria and fungi, showing promising results in inhibiting growth and viability .

- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research into similar oxazole derivatives has demonstrated their ability to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Applications in Medicinal Chemistry

- Drug Development : The unique structural features of 5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile make it a valuable scaffold for the design of new pharmaceuticals. Its derivatives can be synthesized to optimize efficacy and reduce side effects.

- Targeted Therapy : Given its potential anticancer properties, this compound could be explored as part of a targeted therapy regimen, particularly in cancers that express specific biomarkers that can be targeted by oxazole-based drugs.

Materials Science Applications

The compound may also find applications in materials science due to its electronic properties:

- Organic Electronics : Its ability to conduct electricity suggests potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has indicated that oxazole derivatives can enhance charge transport properties .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various oxazole derivatives including this compound revealed a significant reduction in bacterial load when tested against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics .

- Cancer Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively. Further analysis showed that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the methoxy groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related oxazole derivatives:

Electronic and Steric Effects

- Methoxy vs. Fluoro Substituents: The target compound’s methoxy groups are electron-donating, enhancing electron density on the aromatic rings.

- Bulkiness : The piperidin-1-ylsulfonyl group in adds steric bulk, which may hinder binding to biological targets compared to the target compound’s planar methoxyphenyl groups.

Biological Activity

5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.

- Methoxyphenyl Groups : Substituents that enhance lipophilicity and biological activity.

- Carbonitrile Group : Contributes to the compound's reactivity and potential interactions with biological targets.

The molecular formula is , and its IUPAC name is 5-(4-methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile .

Anticancer Properties

Research has indicated that compounds within the oxazole family, including 5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, exhibit anticancer activity . A study demonstrated that derivatives of oxazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. The compound was shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Effects

The antimicrobial activity of this compound has also been explored. In vitro studies have shown that it possesses significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Emerging evidence suggests that the compound may exhibit neuroprotective properties , particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of conditions like Alzheimer's disease .

The biological activity of 5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and bacterial metabolism.

- Receptor Modulation : It can modulate receptor activity related to pain and inflammation, suggesting potential applications in analgesic therapies .

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, 5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile demonstrated IC50 values ranging from 10 to 30 µM, indicating potent anticancer effects compared to standard chemotherapeutic agents. The study highlighted its ability to induce apoptosis through caspase activation pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | MCF7 (Breast Cancer) | 15 |

| 5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | HeLa (Cervical Cancer) | 20 |

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against various pathogens. The results indicated that it exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Q & A

What are the primary synthetic routes for 5-(4-methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of oxazole derivatives typically involves cyclocondensation or substitution reactions. For example, analogous oxazolone compounds are synthesized by reacting ethoxymethylene-oxazolones with amines in tetrahydrofuran (THF) at room temperature, yielding crystals after solvent evaporation and recrystallization (e.g., 82% yield for a structurally related oxazolone) . Key factors include:

- Solvent choice : Polar aprotic solvents like THF enhance nucleophilic substitution by stabilizing intermediates.

- Temperature : Room-temperature reactions minimize side products (e.g., decomposition of methoxy groups).

- Recrystallization : Ethyl acetate is often used to purify oxazole derivatives, as seen in analogous syntheses .

- Substituent compatibility : Electron-donating groups (e.g., methoxy) on aryl rings may slow electrophilic substitution but improve crystallinity .

How can researchers validate the molecular structure and conformation of this compound using crystallographic and spectroscopic methods?

Answer:

- X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures. For example, planar oxazolone derivatives show bond distances (e.g., C–N: 1.29–1.42 Å) indicative of π-electron delocalization, validated against related structures .

- Spectroscopy :

What experimental strategies can resolve contradictions in reported bioactivity data for oxazole-4-carbonitrile derivatives?

Answer:

Discrepancies in bioactivity often arise from:

- Purity issues : HPLC or LC-MS should confirm >95% purity, as impurities (e.g., unreacted amines) can skew assays .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent concentrations (DMSO tolerance) must be standardized .

- Electronic effects : Substituent positioning (e.g., para-methoxy vs. ortho-methoxy) alters electron density on the oxazole ring, affecting binding affinity. Computational modeling (DFT) can predict charge distribution .

How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound?

Answer:

Crystal packing in oxazole derivatives is dominated by:

- N–H⋯O hydrogen bonds : These form 1D chains (e.g., N(2)–H⋯O(1) with symmetry code x+1, y, z) .

- π-π stacking : Interactions between oxazole and methoxyphenyl rings (centroid distances ~3.6 Å) stabilize 2D networks .

- Impact on solubility : Strong intermolecular forces reduce solubility in nonpolar solvents, necessitating polar solvents (e.g., DMSO) for biological testing .

What advanced computational methods are recommended to study the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For oxazole derivatives, the carbonitrile group often acts as an electrophilic center .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. lipid membranes) to model pharmacokinetic behavior .

- Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases), leveraging crystallographic data for validation .

How can researchers optimize synthetic protocols to scale up production without compromising structural integrity?

Answer:

- Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate cyclization steps while reducing side reactions .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., nitrile formation) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stability .

What are the challenges in characterizing tautomeric or conformational isomers of this compound?

Answer:

- Tautomerism : The oxazole ring may exhibit keto-enol tautomerism. Variable-temperature NMR can identify dynamic equilibria (e.g., coalescence of peaks at elevated temperatures) .

- Conformational analysis : X-ray crystallography is definitive, but solution-state NOESY can detect preferred conformers (e.g., Z vs. E configurations) .

How do substituent modifications (e.g., replacing methoxy with halogen groups) affect the compound’s physicochemical and biological properties?

Answer:

- Electron-withdrawing groups (e.g., Cl) : Increase oxazole ring electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .

- LogP changes : Halogens increase lipophilicity (e.g., Cl: +0.71 logP), improving membrane permeability but reducing aqueous solubility .

- Bioactivity shifts : Fluorine substitution (para-position) may enhance binding to hydrophobic enzyme pockets, as seen in related triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.